4-[1-(Trifluoromethyl)vinyl]benzonitrile
Description
The study of 4-[1-(Trifluoromethyl)vinyl]benzonitrile is emblematic of the broader trends in organic chemistry that favor the development of complex, highly functionalized molecules. Its structure, featuring a trifluoromethyl group, a vinyl moiety, and a benzonitrile (B105546) unit, offers a rich platform for a variety of chemical transformations and applications.
In the realm of modern organic synthesis, the development of efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds is paramount. The synthesis of compounds like this compound can be envisaged through several established synthetic strategies, including palladium-catalyzed cross-coupling reactions and Wittig-type olefination reactions.
The Wittig reaction , a cornerstone of alkene synthesis, provides a plausible route to this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. prepchem.comudel.eduwvu.eduudel.edulibretexts.org In this context, 4-cyanobenzaldehyde (B52832) could serve as the carbonyl component, reacting with a (trifluoromethyl)phosphonium ylide to furnish the desired product. The generation of the ylide itself typically involves the reaction of a phosphine (B1218219) with an appropriate alkyl halide, followed by deprotonation with a strong base. prepchem.comwvu.edulibretexts.org
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, represent another powerful and versatile approach. organic-chemistry.orglibretexts.orgrsc.orgorgchemres.orgyoutube.com The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorgchemres.org A potential synthetic route to this compound via this method could involve the coupling of a boronic acid or ester derivative of 4-vinylbenzonitrile with a trifluoromethylating agent. The Heck reaction, which couples an aryl or vinyl halide with an alkene, also presents a viable synthetic pathway. organic-chemistry.orgyoutube.com
The following table provides a conceptual overview of these potential synthetic routes:
| Reaction Type | Key Reactants | Catalyst/Reagent | Potential Product |
| Wittig Reaction | 4-Cyanobenzaldehyde, (Trifluoromethyl)phosphonium ylide | Strong Base | This compound |
| Suzuki-Miyaura Coupling | 4-Vinylbenzonitrile derivative, Trifluoromethylating agent | Palladium Catalyst, Base | This compound |
| Heck Reaction | Halogenated benzonitrile, Trifluoromethylated alkene | Palladium Catalyst, Base | This compound |
This table presents plausible synthetic strategies based on established organic reactions for the synthesis of α-trifluoromethylstyrenes.
The presence of the trifluoromethyl (-CF3) group in organic molecules often imparts unique and desirable properties. udel.eduyoutube.com This has led to the widespread use of trifluoromethylated compounds in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule. udel.eduyoutube.com
Trifluoromethylated vinyl aromatics, also known as α-trifluoromethylstyrenes, are versatile building blocks in organic synthesis. rsc.org They can participate in a variety of chemical transformations, including cycloaddition reactions, to generate complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent vinyl group, making these compounds interesting substrates for a range of chemical investigations.
A notable example of the reactivity of this class of compounds is the [3+2] cycloaddition reaction. A study on the reaction of 1-trifluoromethyl-4-vinyl-benzene (a closely related analog) with benzonitrile oxide demonstrated the utility of this reaction in constructing five-membered heterocyclic rings. This type of reaction highlights the potential of this compound as a precursor to novel heterocyclic compounds with potential biological activity.
Despite the clear potential of this compound, a comprehensive review of the scientific literature reveals several research gaps. While the synthesis and applications of the broader class of α-trifluoromethylstyrenes have been reviewed, specific and detailed studies on the 4-benzonitrile substituted derivative are limited.
Key Research Gaps:
Optimized Synthesis: There is a lack of published, optimized, and scalable synthetic protocols specifically for this compound. While general methods for α-trifluoromethylstyrene synthesis exist, their application and efficiency for this particular nitrile-containing substrate have not been extensively documented.
Physicochemical and Spectroscopic Characterization: Detailed experimental data on the physicochemical properties (e.g., melting point, boiling point, solubility) and comprehensive spectroscopic analysis (e.g., detailed NMR, IR, and mass spectrometry data) of purified this compound are not readily available in the public domain.
Exploration of Reactivity: The reactivity of this compound has not been fully explored beyond the context of cycloaddition reactions. Investigations into its utility in other transformations, such as polymerization, hydrofunctionalization, and other metal-catalyzed reactions, could unveil new synthetic applications.
Applications in Materials Science and Medicinal Chemistry: The potential applications of this compound and its derivatives in materials science (e.g., as a monomer for fluorinated polymers) and medicinal chemistry (e.g., as a scaffold for bioactive molecules) remain largely unexplored.
Future Research Directions:
Development of Efficient Synthetic Methods: Future research should focus on the development of robust and high-yielding synthetic routes to this compound, potentially exploring various palladium-catalyzed couplings and Wittig-type reactions.
Comprehensive Characterization: A thorough characterization of the physicochemical and spectroscopic properties of the pure compound is essential for its wider adoption in synthetic chemistry.
Broadening the Scope of its Chemical Transformations: Systematic studies on the reactivity of the vinyl and nitrile functionalities in this compound will be crucial for expanding its synthetic utility.
Investigation of Potential Applications: Future work should explore the potential of this molecule as a building block for novel functional materials and as a scaffold for the synthesis of biologically active compounds. The unique combination of the trifluoromethyl, vinyl, and nitrile groups may lead to the discovery of molecules with interesting and valuable properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H6F3N |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
4-(3,3,3-trifluoroprop-1-en-2-yl)benzonitrile |
InChI |
InChI=1S/C10H6F3N/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5H,1H2 |
InChI Key |
YMCLDFVIIXBKHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 1 Trifluoromethyl Vinyl Benzonitrile
Retrosynthetic Analysis and Key Disconnections
The most prominent disconnections are:
C=C Bond Disconnection: This approach, based on olefination reactions, is a powerful and widely used strategy for the formation of carbon-carbon double bonds. Disconnecting the vinyl group suggests a precursor carbonyl compound and a phosphorus-stabilized carbanion. In this case, the disconnection leads to 2,2,2-trifluoro-1-(4-cyanophenyl)ethan-1-one and a methylidene phosphorus ylide or a related phosphonate carbanion. This strategy places the challenge on the synthesis of the trifluoromethyl ketone precursor.
C-CF3 Bond Disconnection: This alternative strategy involves the introduction of the trifluoromethyl group onto a pre-existing vinyl aromatic system. The disconnection points to 4-vinylbenzonitrile as a key precursor, which would then undergo a trifluoromethylation reaction. This approach hinges on the availability of efficient and regioselective trifluoromethylation methods for styrenyl systems.
A graphical representation of these key disconnections is presented below:
| Disconnection Strategy | Precursors | Key Transformation |
| C=C Bond Disconnection | 2,2,2-Trifluoro-1-(4-cyanophenyl)ethan-1-one, Methylidene phosphorus ylide/phosphonate | Olefination (e.g., Wittig or Horner-Wadsworth-Emmons reaction) |
| C-CF3 Bond Disconnection | 4-Vinylbenzonitrile | Trifluoromethylation |
Precursor Design and Selection for Regioselective Functionalization
The successful synthesis of 4-[1-(Trifluoromethyl)vinyl]benzonitrile relies heavily on the careful design and selection of precursors that allow for regioselective functionalization.
For the C=C bond disconnection strategy , the key precursor is 2,2,2-trifluoro-1-(4-cyanophenyl)ethan-1-one . The synthesis of this intermediate can be envisioned from commercially available 4-cyanobenzoic acid or its derivatives. A common approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a trifluoromethylating agent. Alternatively, Friedel-Crafts acylation of benzonitrile (B105546) with a trifluoroacetylating agent could be explored, although this may present challenges with regioselectivity and the deactivating nature of the nitrile group.
For the C-CF3 bond disconnection strategy , the precursor of choice is 4-vinylbenzonitrile . This starting material can be synthesized from 4-bromobenzonitrile via palladium-catalyzed cross-coupling reactions, such as the Heck reaction with ethylene or the Suzuki coupling with a vinylboronic acid derivative. The electron-withdrawing nature of the nitrile group at the para position influences the reactivity of the vinyl group, which is a critical consideration for the subsequent trifluoromethylation step.
Direct and Indirect Trifluoromethylation Approaches to Vinyl Aromatic Systems
The introduction of a trifluoromethyl group onto a vinyl aromatic system can be achieved through various direct and indirect methods, categorized by the nature of the trifluoromethylating agent.
Electrophilic trifluoromethylation reagents, often referred to as "CF3+" sources, are highly reactive species capable of reacting with nucleophiles. In the context of vinyl aromatic systems, these reagents can add across the double bond. Common electrophilic trifluoromethylating reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents) nih.govbrynmawr.edu. The reaction of 4-vinylbenzonitrile with such a reagent, often in the presence of a catalyst, could potentially lead to the desired product after a subsequent elimination step. The regioselectivity of the addition is a key challenge, as the trifluoromethyl group could add to either carbon of the vinyl moiety.
| Reagent Type | Examples | Reaction Conditions |
| Hypervalent Iodine Reagents | Togni's Reagents | Often requires a catalyst (e.g., copper or palladium salts) |
| Sulfonium Salts | Umemoto's Reagents | Can react directly or be activated by a catalyst |
Nucleophilic trifluoromethylation involves the use of "CF3-" synthons, which react with electrophilic centers. A viable strategy for the synthesis of this compound using this approach would involve a precursor such as 4-(1-halovinyl)benzonitrile. The vinyl halide could then be subjected to a nucleophilic trifluoromethylation reaction using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source, or copper-based trifluoromethylating agents nih.govnih.gov. The synthesis of the vinyl halide precursor would be a critical step in this pathway.
| "CF3-" Source | Activating Agent/Catalyst | Substrate |
| CF3SO2Na (Langlois' reagent) | Oxidant (e.g., t-BuOOH) | 4-Vinylbenzonitrile |
| TMSCF3 (Ruppert-Prakash reagent) | Fluoride source (e.g., TBAF) | 4-(1-Halovinyl)benzonitrile |
| CuCF3 | Generated in situ | 4-(1-Halovinyl)benzonitrile |
Radical trifluoromethylation has emerged as a powerful tool for the formation of C-CF3 bonds. This approach typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to an alkene. For the synthesis of this compound, 4-vinylbenzonitrile would be the substrate. The trifluoromethyl radical can be generated from various sources, including sodium triflinate (Langlois' reagent) in the presence of an oxidant, or through photoredox catalysis using an appropriate photocatalyst and a CF3 source nih.gov. The addition of the •CF3 radical to the vinyl group would generate a benzylic radical, which would then need to be oxidized to form the desired double bond.
Vinyl Group Incorporation Techniques on Aromatic Nitriles
The incorporation of a vinyl group onto an aromatic nitrile is a key step in several of the proposed synthetic strategies. Various well-established methods can be employed for this transformation.
One of the most versatile methods is the Heck reaction , which involves the palladium-catalyzed coupling of an aryl halide with an alkene researchgate.net. In this context, 4-bromobenzonitrile could be coupled with ethylene gas or a vinyl equivalent, such as vinylboronic acid or its esters (Suzuki coupling), in the presence of a palladium catalyst and a base to yield 4-vinylbenzonitrile.
Another powerful set of methods for forming the vinyl group, particularly for the synthesis of α-(trifluoromethyl)styrenes, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . These reactions involve the condensation of a carbonyl compound with a phosphorus ylide or a phosphonate carbanion, respectively organic-chemistry.orgwikipedia.orgwikipedia.org. For the synthesis of this compound, the key precursor would be 2,2,2-trifluoro-1-(4-cyanophenyl)ethan-1-one.
Wittig Reaction: This reaction would employ a methylidenephosphonium ylide, such as methyltriphenylphosphonium bromide, with a strong base to react with the trifluoromethyl ketone. The Wittig reaction is known for its reliability in forming carbon-carbon double bonds masterorganicchemistry.comlibretexts.orglumenlearning.com.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. This can lead to higher yields and easier purification, as the phosphate byproduct is water-soluble orgsyn.orgresearchgate.net. The reaction of 2,2,2-trifluoro-1-(4-cyanophenyl)ethan-1-one with a methylphosphonate carbanion would provide the target molecule.
A related procedure has been reported for the synthesis of a similar compound, 4-(2,2-difluorovinyl)benzonitrile, from 4-formylbenzonitrile using a Wittig-type olefination, highlighting the applicability of this methodology to cyanophenyl-substituted systems orgsyn.org.
| Reaction | Carbonyl Precursor | Reagent | Key Features |
| Heck Reaction | N/A (Aryl Halide Precursor) | Ethylene or Vinylboronic acid derivative | Palladium-catalyzed, versatile for C-C bond formation. |
| Wittig Reaction | 2,2,2-Trifluoro-1-(4-cyanophenyl)ethan-1-one | Methyltriphenylphosphonium ylide | Widely used for olefination, can be sensitive to sterically hindered ketones. |
| Horner-Wadsworth-Emmons Reaction | 2,2,2-Trifluoro-1-(4-cyanophenyl)ethan-1-one | Methylphosphonate carbanion | Often provides higher yields and easier workup than the Wittig reaction. |
Transition-Metal Catalyzed Cross-Coupling Reactions for Vinyl Annelation
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are particularly useful for constructing the vinyl group in this compound.
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a viable method for the vinylation of aryl halides. tue.nl This reaction is known for its tolerance of a wide range of functional groups, which can eliminate the need for protecting groups. tue.nl In the context of synthesizing trifluoromethyl-substituted vinyl arenes, Heck-type reactions have been explored with various fluorinated olefins. For instance, the oxidative Heck-type reaction of arylboronic acids with 2,3,3,3-tetrafluoroprop-1-ene has been shown to produce (Z)-β-fluoro-β-(trifluoromethyl)styrene derivatives in good yields. mdpi.com Additionally, palladium-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl bromides have been developed, demonstrating high efficiency and functional group tolerance. beilstein-journals.orgbeilstein-journals.org These reactions often proceed under mild conditions and can involve radical intermediates. beilstein-journals.org
Aryl iodides have been successfully coupled with trifluoromethyl vinyl sulfoxides in Heck-type reactions, with palladium(II) acetate being an effective catalyst. mdpi.comresearchgate.net The stereospecificity of the Mizoroki-Heck coupling ensures that the configuration of the double bond is maintained throughout the reaction. tue.nl
Table 1: Examples of Heck-Type Couplings for the Synthesis of Fluorinated Vinyl Arenes
| Aryl Precursor | Alkene/Alkyl Halide | Catalyst | Base/Solvent | Product | Yield | Reference |
| Arylboronic acids | 2,3,3,3-tetrafluoroprop-1-ene | Pd catalyst | - | (Z)-β-fluoro-β-(trifluoromethyl)styrene derivatives | Good | mdpi.com |
| Aryl iodides | Trifluoromethyl vinyl sulfoxides | Palladium(II) acetate | - | E-1-aryl-2-perfluoroalkylsulfinylethylenes | - | mdpi.comresearchgate.net |
| Alkenes | Secondary trifluoromethylated alkyl bromides | Palladium catalyst | - | Fluoroalkylated alkenes | High | beilstein-journals.orgbeilstein-journals.org |
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. mdpi.com This reaction is characterized by its mild reaction conditions and tolerance of a wide range of functional groups. umontreal.ca
For the synthesis of trifluoromethylated vinyl compounds, α-(trifluoromethyl)ethenylboronic acid has been used in palladium-catalyzed cross-coupling reactions with aryl halides to produce α-trifluoromethylstyrene derivatives under mild conditions. uwindsor.ca Furthermore, trans-2-(Trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester has been synthesized and used in Suzuki reactions with various aryl or heteroaryl partners to yield trans-2-(trifluoromethyl)cyclopropyl products. acs.org The use of potassium alkyltrifluoroborates as coupling partners with aryl and vinyl halides/triflates has also been well-established. researchgate.net
The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Table 2: Suzuki-Miyaura Couplings for Fluorinated Vinyl Arenes
| Aryl/Vinyl Halide or Triflate | Boron Reagent | Catalyst System | Base | Product | Yield | Reference |
| Aryl Halides | α-(Trifluoromethyl)ethenylboronic acid | Pd catalyst | - | α-Trifluoromethylstyrene derivatives | - | uwindsor.ca |
| Aryl/Heteroaryl Partners | trans-2-(Trifluoromethyl)cyclopropylboronic acid MIDA ester | - | - | trans-2-(Trifluoromethyl)cyclopropyl products | Moderate to Excellent | acs.org |
| Aryl/Vinyl Halides/Triflates | Potassium alkyltrifluoroborates | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Alkylated arenes and alkenes | Moderate to Good | researchgate.net |
The Stille coupling reaction provides a versatile method for carbon-carbon bond formation by coupling an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is compatible with a wide array of functional groups, and the organostannane reagents are stable to air and moisture. libretexts.org
In the context of synthesizing fluorinated compounds, fluorinated vinylstannanes have been used to introduce monofluoro, difluoro, trifluoro, or polyfluoro functionalities into organic molecules with retention of configuration. researchgate.net This methodology has been applied to the stereospecific synthesis of trifluoromethylated vinyl sulfides in good to excellent yields, exclusively forming the E-isomer. researchgate.net The reaction is stereospecific and accommodates various thiols as substrates. researchgate.net
A significant drawback of the Stille reaction is the toxicity of the tin compounds. organic-chemistry.org However, methods for Stille couplings that are catalytic in tin have been developed to mitigate this issue. msu.edu
Table 3: Stille-Type Couplings with Fluorinated Vinyl Stannanes
| Organic Halide/Pseudohalide | Vinyl Stannane | Catalyst | Product | Stereochemistry | Yield | Reference |
| Various | Fluorinated vinylstannanes | Palladium | Fluorine-containing organic molecules | Retention of configuration | - | researchgate.net |
| - | Fluorinated vinylstannanes | - | Trifluoromethylated vinyl sulfides | E-isomer exclusively | 60-97% | researchgate.net |
Wittig and Related Olefination Reactions
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is particularly valuable as it allows for the unambiguous placement of the double bond. mnstate.edu
A novel, mild synthesis of aryl-3,3,3-trifluoropropenes has been achieved through the Wittig olefination of benzylphosphonium ylides with in-situ generated trifluoroacetaldehyde, yielding α-trifluoromethyl alkenes in good to excellent yields. researchgate.net The geometry of the resulting alkene in a Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides lead to (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions and typically favors the formation of (E)-alkenes. wikipedia.org This reaction has been employed for the synthesis of di- and trisubstituted vinyl fluorides with high isomeric purity. nih.gov For example, the HWE reaction of acetonaphthone with a fluorinated phosphonate has been optimized to produce crystalline 2-fluoroacrylic acids with high E-isomeric purity. nih.gov
Rearrangement-Based Vinyl Group Formation
Rearrangement reactions can also be employed for the formation of vinyl groups. For instance, a dianionic oxy-Cope rearrangement has been observed in the treatment of mono vinyl adduct complexes, leading to selectively one of two possible products in high yield. uni-hannover.de Additionally, an oxy-anion driven vinylcyclobutene-cyclohexadiene rearrangement has been reported. uni-hannover.de
While not directly applied to the synthesis of the target molecule, studies on mdpi.commdpi.com-sigmatropic rearrangements of γ-SF5-substituted allylic alcohols have shown that the bulky SF5 group can prevent the rearrangement, suggesting that the steric properties of substituents like trifluoromethyl are a critical consideration in such reactions. rsc.org
Nitrile Group Introduction and Modification on Fluorinated Vinyl Aromatics
The introduction of the nitrile group onto an aromatic ring can be achieved through various cyanation methods. Palladium-catalyzed cyanation of aryl bromides using non-toxic cyanide sources like K4[Fe(CN)6] has been developed as a practical and ligand-free method. google.com Copper-mediated trifluoromethylthiolation of vinyl bromides has shown compatibility with the cyano group. acs.org Furthermore, a protocol for the cyanation of aromatic and vinylic boronic acids using α-cyanoacetates as a non-toxic cyano source has been reported. rsc.org
The direct C-H cyanation of arenes can be achieved through organic photoredox catalysis, offering a method for constructing aromatic nitriles. nih.gov
Once the nitrile group is present on a polymer, it can undergo various modifications, including nucleophilic addition, 1,3-dipolar cycloaddition, reduction, and hydrolysis. researchgate.net These modifications allow for the incorporation of new functional groups. researchgate.net
Cyanation Reactions for Aromatic Nitrile Synthesis
The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Aromatic nitriles are valuable intermediates as the cyano group can be converted into various other functionalities such as amines, carboxylic acids, and amides. scielo.brlibretexts.org
Transition-metal-catalyzed cross-coupling reactions are a common method for the synthesis of aromatic nitriles. researchgate.net These reactions often involve the cyanation of aryl halides or pseudo-halides using cyanide sources like copper(I) cyanide, potassium cyanide, or zinc cyanide. researchgate.netnih.gov However, these traditional methods can suffer from drawbacks such as the use of toxic cyanide reagents and the generation of stoichiometric metal waste. nih.gov
To address these issues, newer methods have been developed that utilize less toxic and more manageable cyano-group sources. nih.gov For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been employed as a cyanide source for the direct C-H cyanation of arenes. scielo.brresearchgate.net Photoredox catalysis has also emerged as a powerful tool, enabling the direct C–H cyanation of aromatic compounds under mild, room temperature conditions using trimethylsilyl cyanide. nih.gov
The table below summarizes various cyanation reagents and their applications.
| Cyanation Reagent | Substrate | Catalyst/Conditions | Notes |
| Copper(I) Cyanide (CuCN) | Aryl Halides | Palladium or Nickel Catalyst | Traditional method, effective but uses toxic reagents. nih.gov |
| Potassium Cyanide (KCN) | Aryl Halides | Palladium Catalyst | Rosenmund-von Braun reaction, requires high temperatures. |
| Trimethylsilyl Cyanide (TMSCN) | Arenes | Acridinium Photoredox Catalyst | Mild conditions, proceeds at room temperature. nih.gov |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Arenes | Transition Metal Catalyst | Less toxic cyanide source. scielo.brresearchgate.net |
Functional Group Interconversion to the Nitrile Moiety
An alternative to direct cyanation is the conversion of an existing functional group on the aromatic ring into a nitrile. This approach can be advantageous if the starting material is readily available or if direct cyanation is not feasible.
A common precursor for a nitrile group is a primary amide, which can be dehydrated to the corresponding nitrile. Various dehydrating agents can be employed for this transformation, including phosphorus pentoxide, thionyl chloride, and Burgess reagent.
Another important route is the Sandmeyer reaction, where an aryl diazonium salt, typically generated from an aniline, is treated with a copper(I) cyanide salt to introduce the nitrile group. This is a classic and reliable method for the synthesis of benzonitriles.
Furthermore, aldehydes can be converted to nitriles in a two-step process involving the formation of an oxime followed by dehydration.
The following table outlines common functional group interconversions to nitriles.
| Starting Functional Group | Reagents | Description |
| Primary Amide | P₂O₅, SOCl₂, Burgess Reagent | Dehydration of the amide to form the nitrile. |
| Aryl Diazonium Salt | CuCN | Sandmeyer reaction, replacing the diazonium group with a nitrile. |
| Aldehyde | Hydroxylamine, then a dehydrating agent | Formation of an aldoxime followed by dehydration. |
| Carboxylic Acid | Ammonia, then dehydration | Conversion to a primary amide followed by dehydration. quizlet.com |
Stereoselective Synthesis of this compound Analogues
Control of Vinyl Stereochemistry (E/Z Isomerism)
The stereochemistry of the vinyl group in analogues of this compound is a critical aspect that can significantly influence the molecule's properties. E/Z isomerism arises from the restricted rotation around the carbon-carbon double bond. studymind.co.uk The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen) or Z (zusammen) configuration based on the arrangement of substituents around the double bond. studymind.co.ukmasterorganicchemistry.com
Several synthetic strategies can be employed to control the E/Z stereochemistry of trifluoromethyl-substituted alkenes. One approach involves the stereoselective synthesis of trisubstituted (Z)-trifluoromethyl alkenes by treating allenes bearing a trifluoromethyl substituent with trifluoroacetic acid. hawaii.edu Wittig-type olefination reactions can also be utilized, where the choice of reagents and reaction conditions can influence the E/Z ratio of the product. For example, the reaction of an aldehyde with a phosphorus ylide can be tuned to favor either the E or Z isomer.
Furthermore, metal-catalyzed cross-coupling reactions, such as the Heck reaction, can provide stereocontrol in the formation of vinyl groups. The choice of catalyst, ligand, and reaction parameters can all impact the stereochemical outcome. In some cases, specific E/Z ratios have been reported for trifluoromethylation reactions, for instance, an E/Z ratio of 9:1 was achieved in the trifluoromethylation of an alkene using Togni reagent with an iodide source. nih.gov
Enantioselective Approaches (if applicable to chiral analogues)
While this compound itself is achiral, the synthesis of chiral analogues containing stereogenic centers is an important area of research, particularly for applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is a key moiety in many bioactive molecules, and the stereochemistry at the carbon bearing this group can have a profound impact on biological activity. nih.govnih.gov
Several enantioselective methods have been developed for the synthesis of chiral molecules containing a trifluoromethyl group. mdpi.com These include:
Catalytic Asymmetric Reduction: The enantioselective reduction of trifluoromethyl-substituted ketimines is a common strategy for preparing chiral α-trifluoromethyl amines. nih.gov
Nucleophilic Addition to Trifluoromethyl Imines: The addition of various carbon-based nucleophiles to trifluoromethyl imines, often in the presence of a chiral catalyst or auxiliary, can generate α-trifluoromethyl amines with high enantioselectivity. nih.gov
Biocatalytic Reactions: Engineered enzymes, such as variants of cytochrome c, have been used to catalyze the asymmetric N–H carbene insertion reaction to produce enantioenriched α-trifluoromethyl amines. acs.org
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas, have been employed in the enantioselective vinylogous addition of nucleophiles to trifluoromethyl ketones to synthesize chiral trifluoromethyl carbinols. acs.org
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
The use of design of experiments (DoE) methodologies can be a powerful tool for efficiently exploring the reaction parameter space and identifying optimal conditions. This statistical approach allows for the simultaneous variation of multiple factors and the identification of interactions between them.
Green Chemistry Principles in the Synthesis of Fluorinated Benzonitriles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov Applying these principles to the synthesis of fluorinated benzonitriles is crucial for developing more sustainable and environmentally friendly manufacturing processes. dovepress.com
Key green chemistry principles relevant to this synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts and waste is a primary goal. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. epa.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. yale.edu
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. yale.edu
In the synthesis of fluorinated compounds, there has been a significant effort to develop greener methods. dovepress.com This includes the use of less hazardous fluorinating agents and the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents. For example, the use of trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl group in an electrophotochemical approach represents a more sustainable strategy. nih.gov Furthermore, the development of synthetic processes that produce only non-toxic byproducts, such as sodium and potassium salts, is a significant advancement in green chemistry. eurekalert.org
Elucidation of Reaction Pathways and Mechanisms Involving 4 1 Trifluoromethyl Vinyl Benzonitrile
Reactivity of the Trifluoromethyl-Substituted Vinyl Moiety
The vinyl group in 4-[1-(Trifluoromethyl)vinyl]benzonitrile is significantly influenced by the electronic effects of both the α-trifluoromethyl group and the para-benzonitrile substituent. The trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry, strongly deactivates the double bond through a negative inductive effect (-I). Similarly, the benzonitrile (B105546) moiety is also electron-withdrawing. This electronic deficiency makes the vinyl group highly susceptible to nucleophilic attack but resistant to electrophilic addition.
Electrophilic Addition Reactions Across the Vinyl Double Bond
Electrophilic addition to alkenes typically proceeds through the formation of a carbocation intermediate. The rate-determining step is the initial attack of an electrophile on the π-electron system of the double bond. In the case of this compound, the vinyl double bond is severely electron-deficient due to the potent electron-withdrawing nature of the adjacent trifluoromethyl group and the 4-cyanophenyl ring.
This strong deactivation significantly reduces the nucleophilicity of the π-bond, making it much less susceptible to attack by electrophiles compared to simple alkenes. Reactions with common electrophiles like hydrogen halides (HX) or halogens (X₂) are expected to be sluggish or require harsh conditions. If an electrophilic attack were to occur, it would lead to the formation of a carbocation intermediate. The presence of the CF3 group would destabilize any adjacent positive charge, making the formation of the more substituted carbocation (Markovnikov's rule) energetically unfavorable. Instead, the reaction would likely proceed, if at all, to place the carbocation further away from the destabilizing trifluoromethyl group, leading to the anti-Markovnikov product. libretexts.orglibretexts.orgbyjus.com
Nucleophilic Addition Reactions to the Activated Vinyl System
The electron-poor nature of the vinyl moiety makes it an excellent Michael acceptor for nucleophilic conjugate addition. wikipedia.orglibretexts.org The combined electron-withdrawing effects of the trifluoromethyl and benzonitrile groups render the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.
This type of reaction, also known as 1,4-nucleophilic addition, involves the attack of a nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the saturated addition product. wikipedia.orglibretexts.org A variety of nucleophiles, including amines, thiols, and carbanions (such as those derived from organocopper reagents), are expected to react readily with this compound under appropriate conditions. researchgate.net For instance, the addition of thiols to α-(trifluoromethyl)styrenes has been shown to proceed efficiently in an anti-Markovnikov manner, catalyzed by an organic base. researchgate.net
| Nucleophile Type | Specific Example | Expected Product Type |
|---|---|---|
| Thiolates | R-S⁻ | β-Thioether |
| Amines | R₂NH | β-Amino compound |
| Enolates | Lithium diorganocuprates (R₂CuLi) | β-Alkylated nitrile |
| Cyanide | CN⁻ | β-Cyano compound |
Radical Reactions Involving the Vinyl Group
The trifluoromethyl-substituted vinyl group can also participate in radical reactions. The addition of a radical species to the double bond generates a new carbon-centered radical. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The addition will preferentially occur at the less substituted carbon of the vinyl group to form the more stable benzylic radical, which is further stabilized by the adjacent aromatic ring.
Studies on α-trifluoromethylstyrenes have shown their participation in controlled radical polymerizations and other radical-mediated transformations. mdpi.com For example, photocatalytic methods have been developed for the chemodivergent alkylation of α-trifluoromethyl alkenes through the activation of C(sp³)–H bonds. nih.gov These reactions proceed via the addition of an alkyl radical to the trifluoromethyl alkene, forming a radical intermediate that can then undergo different pathways depending on the reaction conditions. nih.gov The addition of a trifluoromethyl radical itself is also a known process for similar systems. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloadditions, such as [3+2] cycloadditions.
Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Dienophiles substituted with electron-withdrawing groups are highly reactive in these transformations. youtube.comyoutube.com The trifluoromethyl and benzonitrile groups on the vinyl moiety of this compound significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with electron-rich dienes. These reactions are expected to proceed with high regioselectivity and stereoselectivity. beilstein-journals.orgbeilstein-journals.org
[3+2] Cycloaddition: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. pku.edu.cnresearchgate.net Theoretical and experimental studies on the close analog, 1-trifluoromethyl-4-vinyl-benzene, have shown its reactivity in [3+2] cycloaddition reactions with benzonitrile oxide. nih.govresearchgate.netresearchgate.net The presence of the CF3 group was found to reduce the activation energy of the reaction. nih.govresearchgate.net The reaction proceeds via a one-step, two-stage mechanism. nih.gov It is expected that this compound would exhibit similar reactivity towards various 1,3-dipoles like nitrile oxides, azides, and nitrones to furnish a variety of five-membered heterocyclic compounds. rsc.orgnih.gov
| Reaction Type | Reactant Partner | Product Type |
|---|---|---|
| Diels-Alder [4+2] | Electron-rich diene (e.g., 1,3-Butadiene) | Substituted cyclohexene |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Benzonitrile oxide) | Substituted 4,5-dihydroisoxazole |
| [3+2] Cycloaddition | Diazoalkane (e.g., 2,2,2-Trifluorodiazoethane) | Substituted pyrazoline |
Reactivity of the Nitrile Functionality in the Context of the Fluorinated Vinyl Arene
The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. chemistrysteps.com This allows it to undergo nucleophilic attack by a variety of reagents. libretexts.org The reactivity of the nitrile in this compound is influenced by the electronic properties of the substituent at the para position.
Nucleophilic Attack at the Nitrile Carbon
The carbon atom of the nitrile group is inherently electrophilic and is susceptible to attack by nucleophiles. The presence of electron-withdrawing groups on the aromatic ring can enhance this electrophilicity by further polarizing the C≡N bond. nih.govnih.gov In this compound, the 1-(trifluoromethyl)vinyl group acts as an electron-withdrawing substituent, which should increase the reactivity of the nitrile carbon towards nucleophiles compared to unsubstituted benzonitrile.
Common reactions involving nucleophilic attack on the nitrile carbon include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds add to the nitrile to form an imine anion, which upon acidic workup, hydrolyzes to a ketone. chemistrysteps.comlibretexts.org
The general mechanism involves the nucleophile attacking the electrophilic nitrile carbon, breaking one of the π-bonds and placing a negative charge on the nitrogen atom, which is then typically protonated or coordinated to a Lewis acid in subsequent steps. libretexts.org
| Compound Name |
|---|
| This compound |
| Benzonitrile |
| 1,3-Butadiene |
| Benzonitrile oxide |
| 2,2,2-Trifluorodiazoethane |
| Lithium aluminum hydride |
Reductive Transformations of the Nitrile Group
The nitrile (-C≡N) group is a versatile functional handle that can be reduced to a primary amine. This transformation is of significant interest in medicinal chemistry and materials science for the introduction of a basic nitrogen-containing group. The reduction of benzonitriles to benzylamines is a well-established process, typically achieved through catalytic hydrogenation or with chemical hydrides.
For this compound, the nitrile group can be selectively reduced to form 4-[1-(Trifluoromethyl)vinyl]benzylamine. This reaction is commonly carried out using metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
A general reaction scheme for the catalytic hydroboration of benzonitriles, which can be applied to this compound, has been developed using frustrated Lewis pair (FLP) catalysis, providing primary amines in high yields researchgate.net. This method shows high functional group tolerance, suggesting it could be compatible with the trifluoromethyl and vinyl groups researchgate.net.
Table 1: Representative Conditions for Nitrile Reduction
| Reagent/Catalyst | Solvent | Conditions | Product | Notes |
|---|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran (THF), Diethyl ether | Reflux | Primary amine | Standard, highly reactive hydride reagent. Careful workup required. |
| H₂, Pd/C | Ethanol, Methanol | 2-10 atm H₂, Room Temp. to 50°C | Primary amine | Common catalytic hydrogenation method. |
| H₂, Raney Ni | Ethanol (with NH₃) | High pressure and temperature | Primary amine | Often used in industrial processes. Ammonia is added to suppress secondary amine formation. |
The presence of the vinyl group and the trifluoromethyl group may influence the choice of reducing agent and conditions to avoid undesired side reactions, such as the reduction of the double bond or defluorination. Milder reducing agents or specific catalytic systems may be required for selective nitrile reduction.
Hydrolysis and Related Derivatizations of the Nitrile
The hydrolysis of nitriles is a fundamental reaction that converts the cyano group into a carboxylic acid or an amide, providing a pathway to other important classes of compounds. This transformation can be catalyzed by either acid or base. libretexts.orglumenlearning.comchemguide.co.ukchemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.comyoutube.com The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. libretexts.orgchemguide.co.ukchemistrysteps.comyoutube.com Heating under reflux with an aqueous acid like hydrochloric acid or sulfuric acid is typical. chemguide.co.uklibretexts.org
Step 1: Protonation of the nitrile nitrogen.
Step 2: Nucleophilic attack by water.
Step 3: Deprotonation to form an amide intermediate (after tautomerization).
Step 4: Further hydrolysis of the amide to yield the carboxylic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com This process initially forms an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed further under the basic conditions to yield a carboxylate salt and ammonia. chemguide.co.ukchemistrysteps.comlibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uklibretexts.org
For this compound, hydrolysis would lead to the formation of 4-[1-(Trifluoromethyl)vinyl]benzoic acid. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of this reaction.
Table 2: General Conditions for Nitrile Hydrolysis
| Conditions | Reagents | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Acidic | H₂O, H₂SO₄ or HCl, heat | Amide | Carboxylic Acid |
Aromatic Ring Reactivity and Substitution Patterns
Electrophilic Aromatic Substitution influenced by Trifluoromethyl and Vinyl/Nitrile Groups
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The substituents already present on the ring significantly affect both the rate of the reaction and the position of the incoming electrophile. uomustansiriyah.edu.iq Substituents are classified as either activating (rate-enhancing) or deactivating (rate-retarding) and as ortho/para-directing or meta-directing. libretexts.orgwikipedia.org
In this compound, the aromatic ring is substituted with two powerful electron-withdrawing groups:
Nitrile Group (-CN): This group is strongly deactivating and a meta-director due to its ability to withdraw electron density through both induction and resonance. masterorganicchemistry.com
1-(Trifluoromethyl)vinyl Group [-C(CF₃)=CH₂]: The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. masterorganicchemistry.com This strong inductive effect deactivates the entire substituent and, by extension, the aromatic ring. Consequently, the entire 1-(trifluoromethyl)vinyl substituent acts as a strong deactivating, meta-directing group.
With two deactivating, meta-directing groups present on the ring in a para relationship, the reactivity of the aromatic ring towards electrophiles is severely diminished. uomustansiriyah.edu.iqchemistrysteps.com Any electrophilic substitution, if it were to occur under harsh conditions, would be directed to the positions that are meta to both substituents. In this case, positions 2, 3, 5, and 6 are all meta to one group and ortho to the other. Given that both groups are deactivating, the positions ortho to the strongly deactivating groups are highly disfavored. Therefore, substitution would be predicted to occur at positions 3 and 5, which are meta to the nitrile group and ortho to the vinyl group, and positions 2 and 6, which are ortho to the nitrile group and meta to the vinyl group. However, due to the severe deactivation, forcing conditions would be required, and yields are expected to be low.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -CN | Electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta |
Nucleophilic Aromatic Substitution (if activated for such pathways)
Nucleophilic aromatic substitution (SₙAr) is generally uncommon for benzene derivatives unless the ring is activated by the presence of strong electron-withdrawing groups. harvard.edunih.gov These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The most effective activating groups are those that can delocalize the negative charge through resonance, typically when positioned ortho or para to a good leaving group (like a halogen). harvard.edu
The this compound molecule contains two potent electron-withdrawing groups, which in principle makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. However, the molecule itself does not possess a suitable leaving group attached to the aromatic ring. Therefore, this compound would not undergo a typical SₙAr reaction.
For such a reaction to occur, a derivative, for example, 2-chloro-4-[1-(trifluoromethyl)vinyl]benzonitrile, would be required. In this hypothetical derivative, the chlorine atom would be positioned ortho to the nitrile group and para to the trifluoromethylvinyl group. Both of these powerful electron-withdrawing groups would activate the chlorine for displacement by a nucleophile.
Investigating the Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity
The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of this compound due to its unique electronic and steric properties.
Electronic Influence: The -CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov This is a consequence of the high electronegativity of the three fluorine atoms. This strong electron withdrawal has several effects on the molecule:
Aromatic Ring: It strongly deactivates the benzene ring, making it much less susceptible to electrophilic attack as discussed in section 3.3.1.
Vinyl Group: It polarizes the C=C double bond, making the terminal carbon (CH₂) more electrophilic and susceptible to attack by nucleophiles. This is in contrast to typical vinyl groups which are often nucleophilic.
Nitrile Group: The electron-withdrawing effect is transmitted through the aromatic ring to the nitrile group, potentially influencing its reactivity in hydrolysis and reduction, although this effect is less pronounced due to the distance.
A study on the [3+2] cycloaddition reactions of benzonitrile oxide with 1-trifluoromethyl-4-vinyl-benzene showed that the presence of the CF₃ group reduces the activation energy of the reaction, leading to a higher experimental yield. nih.govresearchgate.net This highlights the significant electronic impact of the CF₃ group on the reactivity of the adjacent vinyl moiety.
Steric Influence: While often considered sterically similar to a methyl group, the trifluoromethyl group is bulkier. nih.gov This steric bulk can influence the approach of reagents to nearby reactive sites. In this compound, the steric hindrance from the -CF₃ group could affect reactions at the vinyl group, potentially favoring attack at the less hindered terminal carbon. It could also influence the regioselectivity of any potential additions across the double bond.
Catalyst Design and Ligand Effects in Transformations of this compound
The transformation of this compound can be facilitated and controlled through the use of specific catalysts and ligands. The choice of catalyst is crucial for achieving high selectivity and yield, particularly for reactions such as cross-coupling, reduction, and other functional group interconversions.
Palladium-Catalyzed Cross-Coupling: The vinyl group in the molecule, or a related precursor, could potentially participate in palladium-catalyzed cross-coupling reactions. For instance, methods have been developed for the palladium-catalyzed vinyltrifluoromethylation of aryl halides using reagents like 2-(trifluoromethyl)acrylic acid. nih.govorganic-chemistry.org While this describes the synthesis of a similar moiety, it underscores the utility of palladium catalysis in forming C-C bonds involving the trifluoromethylvinyl group. The efficiency and selectivity of such reactions are highly dependent on the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligands employed.
Nickel-Catalyzed Reactions: Nickel catalysts are also prominent in the functionalization of molecules containing these motifs. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of complex molecules containing vinyl fluoride groups from allylic gem-difluorides, demonstrating nickel's utility in activating C-F bonds. nih.gov
Organocatalysis: For certain transformations, organocatalysts can offer a metal-free alternative. For example, N-heterocyclic carbenes (NHCs) have been successfully used as organocatalysts in the atroposelective synthesis of axially chiral benzonitriles. researchgate.netnih.gov The steric and electronic properties of the NHC catalyst are critical in controlling the stereochemical outcome of the reaction. nih.gov
Ligand Effects: In transition-metal-catalyzed reactions, ligands play a pivotal role in modulating the reactivity and selectivity of the metal center. Electron-donating or electron-withdrawing ligands, as well as ligands with specific steric profiles (e.g., bite angle in bidentate phosphines), can be used to fine-tune the catalytic cycle. For reactions involving this compound, ligands would be chosen to:
Promote the desired elementary step (e.g., oxidative addition, reductive elimination).
Suppress unwanted side reactions.
Control regioselectivity or stereoselectivity.
For instance, in nickel-catalyzed hydrogenations, the nature of the phosphine ligand is critical for the efficiency of the catalytic system. lumenlearning.com
Reaction Kinetic Studies for Mechanistic Deconvolution
Reaction kinetic studies are a fundamental tool for elucidating the step-by-step sequence of a chemical transformation. By measuring reaction rates under various conditions, one can infer the molecularity of the rate-determining step, determine activation parameters, and propose a plausible reaction mechanism.
While specific kinetic data for reactions involving this compound are not extensively documented in the public domain, valuable insights can be drawn from studies on structurally analogous compounds. For instance, research on the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates has provided rate constants that demonstrate the influence of electronic properties of the benzene ring on the reaction rate. researchgate.netchemrxiv.org In one such study, the rate constant for a vinyl triflate bearing a cyano group on the phenyl ring was determined, offering a point of comparison for the reactivity of the vinyl group in a similar electronic environment. synthical.com
A hypothetical kinetic study on a reaction of this compound, for example, a cycloaddition, would involve monitoring the concentration of the reactant over time. This can be achieved using techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy, which tracks the disappearance of a characteristic vibrational band of the starting material or the appearance of a product band. researchgate.net By performing the reaction at different initial concentrations of reactants and at various temperatures, the rate law and the activation energy (Ea) can be determined.
Table 1: Illustrative Kinetic Data from Radical Trifluoromethylation of an Analogous Cyano-Substituted Vinyl Triflates
| Entry | Substituent on Phenyl Ring | Hammett Parameter (σp) | Rate Constant (k) (M⁻¹s⁻¹) |
| 1g | CN | 1.00 | 4.08 ± 0.12 x 10⁶ |
| Data adapted from a study on aryl-substituted vinyl triflates, illustrating the effect of a cyano group on the reaction rate. synthical.com |
This type of data is instrumental in building a comprehensive understanding of the reaction mechanism, allowing for the optimization of reaction conditions to improve yield and selectivity.
Spectroscopic Probing of Reaction Intermediates and Transition States
The direct observation of fleeting reaction intermediates and the characterization of transition states provide conclusive evidence for a proposed reaction mechanism. While experimentally challenging, modern spectroscopic techniques, often coupled with computational chemistry, have made significant strides in this area.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. researchgate.netzsmu.edu.ua These calculations can identify the structures of transition states and intermediates, as well as their relative energies. For instance, in a study of the [3+2] cycloaddition reaction of benzonitrile oxide with a structurally related compound, 1-trifluoromethyl-4-vinyl-benzene, DFT calculations were employed to explore the competitive regioisomeric reaction pathways. researchgate.netresearchgate.netnih.gov The calculations revealed a one-step, two-stage mechanism and showed that the presence of the trifluoromethyl group reduces the activation energy, which is in good agreement with experimental yields. nih.gov A similar computational approach applied to this compound would provide detailed insights into its reactivity in cycloaddition reactions.
Table 2: Calculated Activation and Reaction Energies for a [3+2] Cycloaddition of a Related Trifluoromethylated Styrene
| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Ortho | 10.5 | -25.0 |
| Meta | 11.2 | -24.3 |
| Data from a DFT study on the reaction of benzonitrile oxide with 1-trifluoromethyl-4-vinyl-benzene, illustrating the energetic profile of different reaction pathways. researchgate.net |
Experimentally, techniques like time-resolved spectroscopy can be used to detect short-lived intermediates. For reactions of this compound, in situ monitoring by NMR or IR spectroscopy could potentially identify key intermediates, providing direct evidence for the reaction pathway. nih.govresearchgate.netresearchgate.net For example, the formation of a charged intermediate might be observable through changes in the chemical shifts of adjacent nuclei in the NMR spectrum.
The combination of kinetic data, computational modeling, and spectroscopic evidence allows for a thorough deconvolution of the reaction mechanism. This comprehensive approach is essential for predicting the behavior of this compound in various chemical transformations and for designing new synthetic applications.
Advanced Computational and Theoretical Studies on 4 1 Trifluoromethyl Vinyl Benzonitrile
Electronic Structure Calculations (DFT, Ab Initio)
Hypothetical Application to 4-[1-(Trifluoromethyl)vinyl]benzonitrile
Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of a molecule. For this compound, these calculations would provide critical insights into its behavior.
Molecular Orbital Analysis and Frontier Orbitals
A molecular orbital (MO) analysis would reveal the distribution and energy levels of the electrons within the molecule. Key to understanding its reactivity would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Charge Distribution and Electrostatic Potential Maps
These calculations would illustrate the distribution of electron density across the molecule. An electrostatic potential (ESP) map would visualize regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack. For this molecule, one would anticipate a significant negative potential around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group, with positive potential on the hydrogen atoms of the benzene ring.
Conformational Analysis and Energy Minima Identification
Hypothetical Application to this compound
Conformational analysis would be performed to identify the most stable three-dimensional arrangements of the atoms in this compound. This would involve rotating the single bonds, particularly the bond connecting the vinyl group to the benzonitrile (B105546) ring, and calculating the potential energy at each rotational angle. The resulting energy profile would reveal the lowest energy conformations (energy minima), which are the most likely structures to be observed.
Reactivity Prediction via Computational Modeling
Hypothetical Application to this compound
Computational modeling could predict how this compound would behave in chemical reactions. This is often achieved by simulating the reaction pathways and calculating the activation energies.
Transition State Characterization for Key Reactions
For a given reaction, the transition state is the highest energy point on the reaction pathway. Characterizing the geometry and energy of the transition state is essential for determining the reaction rate and mechanism. For this compound, this could involve modeling its participation in reactions such as cycloadditions or nucleophilic additions to the vinyl group.
While the framework for conducting advanced computational and theoretical studies on this compound is well-established within the field of computational chemistry, specific research applying these methods to this particular molecule has not been published in accessible sources. As a result, the detailed data tables and research findings requested for each subsection of the outline cannot be provided at this time. Future research may elucidate the specific properties of this compound.
Reaction Coordinate Analysis
No published studies were identified that specifically detail the reaction coordinate analysis for any chemical transformation involving this compound. Such analyses, which map the energy profile of a reaction from reactants to products through transition states, are crucial for understanding reaction mechanisms and kinetics. While studies exist for related compounds, such as the constitutional isomer 1-trifluoromethyl-4-vinyl-benzene in [3+2] cycloaddition reactions, this information cannot be directly extrapolated to this compound due to differences in electronic and steric effects arising from the altered substitution pattern. nih.govresearchgate.netresearchgate.net
Nucleophilicity and Electrophilicity Indices
There is no specific data available in the literature for the calculated nucleophilicity and electrophilicity indices of this compound. These indices, derived from conceptual Density Functional Theory (DFT), are essential for predicting the reactivity of a molecule. They include parameters such as chemical potential, hardness, softness, and the electrophilicity index (ω). While DFT has been used to analyze the reactivity of other benzonitrile and styrene derivatives, the specific values for this compound have not been reported. researchgate.net
Solvent Effects on Reactivity: Implicit and Explicit Solvation Models
A detailed computational analysis of the effects of different solvents on the reactivity of this compound using either implicit (continuum) or explicit (molecule-by-molecule) solvation models is not present in the current body of scientific literature. Research on analogous compounds sometimes notes the limited effect of a specific solvent on regioselectivity, but a systematic study across a range of solvents with varying polarities for this compound is absent. nih.gov
Vibrational Spectroscopy Simulations for Conformational Assignment in Solution or Gas Phase
No studies were found that report the use of vibrational spectroscopy simulations, such as infrared (IR) or Raman spectroscopy, to determine the conformational isomers of this compound in either the gas or solution phase. Such simulations are vital for interpreting experimental spectra and understanding the molecule's three-dimensional structure and flexibility. Computational vibrational studies have been performed on other substituted benzonitriles, but not on the specific vinyl derivative requested.
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no specific Quantitative Structure-Activity Relationship (QSAR) models in the available literature that include this compound as part of the training or test set for any particular chemical or biological application. QSAR studies are prevalent for various classes of organic molecules, including some vinylbenzene derivatives, to predict biological activity or other properties. However, the absence of this specific compound in such studies means its activity profile in relation to its structure has not been computationally modeled or predicted in this context.
Applications of 4 1 Trifluoromethyl Vinyl Benzonitrile in Advanced Chemical Synthesis and Materials Science
As a Building Block for Complex Fluorinated Organic Molecules
The electronically distinct trifluoromethyl and cyano groups on the vinylic and aromatic frameworks, respectively, impart unique reactivity to 4-[1-(trifluoromethyl)vinyl]benzonitrile, making it a valuable precursor for the synthesis of intricate fluorinated organic structures.
Synthesis of Novel Heterocyclic Compounds
The electron-deficient nature of the double bond in this compound makes it an excellent participant in various cycloaddition reactions, providing a direct route to a range of novel trifluoromethyl-substituted heterocyclic compounds. A prominent application is in [3+2] cycloaddition reactions, which are a powerful tool for constructing five-membered heterocyclic rings.
For instance, in reactions with nitrile oxides, this compound can act as the dipolarophile. The presence of the trifluoromethyl group can influence the regioselectivity of the cycloaddition and may enhance the reaction rate by lowering the activation energy. researchgate.netrsc.org This approach leads to the formation of trifluoromethyl-substituted isoxazolines. The general mechanism for the 1,3-dipolar cycloaddition between an alkene and a nitrile oxide is a well-established method for isoxazoline synthesis. wikipedia.orgnih.gov
Similarly, this compound can react with nitrile imines or diazo compounds to afford trifluoromethylated pyrazolines. niscpr.res.inchemrxiv.orgresearchgate.netnih.gov The pyrazoline scaffold is a significant structural motif in medicinal chemistry, and the incorporation of a trifluoromethyl group can enhance the pharmacological properties of the resulting molecules. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the dipole adds across the double bond of the vinylbenzonitrile derivative.
The table below summarizes the potential heterocyclic products from the cycloaddition reactions of this compound.
| Dipole Reactant | Resulting Heterocycle | Key Features |
| Nitrile Oxide (Ar-CNO) | Trifluoromethyl-substituted Isoxazoline | Five-membered ring with N-O bond |
| Nitrile Imine (Ar-CN-NR) | Trifluoromethyl-substituted Pyrazoline | Five-membered ring with N-N bond |
| Diazo Compound (R₂CN₂) | Trifluoromethyl-substituted Pyrazoline | Five-membered ring with N-N bond |
Construction of Fluorinated Biaryls and Polycyclic Systems
The aromatic and vinyl functionalities of this compound provide handles for its incorporation into larger, more complex molecular frameworks such as biaryls and polycyclic systems through various cross-coupling and annulation reactions.
Fluorinated Biaryls:
The benzonitrile (B105546) portion of the molecule can participate in transition metal-catalyzed cross-coupling reactions to form biaryl structures. While the nitrile group itself can be a challenging substituent for some coupling reactions, modern catalytic systems have expanded the scope of compatible functional groups. For instance, Suzuki-Miyaura coupling of an aryl halide derivative of the benzonitrile with a boronic acid could be a viable route. acs.org Alternatively, the vinyl group could potentially undergo a Heck reaction with an aryl halide. niscpr.res.inchemrxiv.org The Mizoroki-Heck reaction is a powerful method for the arylation of olefins, although electron-deficient vinyl arenes can sometimes present challenges. wikipedia.orgresearchgate.net The development of specialized palladium catalysts and reaction conditions has broadened the applicability of this reaction. niscpr.res.in
Polycyclic Systems:
The electron-deficient vinyl group in this compound makes it an excellent dienophile in Diels-Alder reactions, a cornerstone of polycyclic system synthesis. nih.govnsf.govrsc.org When reacted with a suitable diene, it can form a six-membered ring, leading to the construction of complex, fluorinated polycyclic frameworks. The stereochemistry and regiochemistry of the cycloaddition would be influenced by the steric and electronic effects of the trifluoromethyl and benzonitrile groups. The electron-withdrawing nature of these groups is expected to enhance the reactivity of the dienophile. nsf.gov
Furthermore, the vinyl group can act as a Michael acceptor in annulation reactions, such as the Robinson annulation. nih.gov This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. This approach would allow for the fusion of a new ring onto a ketone-containing substrate, providing access to a variety of fluorinated polycyclic ketones.
Incorporation into Functional Polymers and Materials
The vinyl functionality of this compound allows it to serve as a monomer for the synthesis of specialty polymers. The presence of both the trifluoromethyl and nitrile groups can impart unique and desirable properties to the resulting polymeric materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.
Monomer for Specialty Polymer Synthesis (e.g., fluorinated polyolefins, polyamides)
This compound can be polymerized through various mechanisms, including radical and anionic polymerization, to produce novel fluorinated polymers.
Radical Polymerization: The vinyl group can undergo free-radical polymerization, similar to styrene and other vinyl monomers. niscpr.res.in This would lead to the formation of a fluorinated polyolefin with pendant 4-cyanophenyl and trifluoromethyl groups. The polymerization can be initiated using standard radical initiators. The incorporation of fluorine can lead to polymers with low surface energy and high thermal stability. unibo.itnih.gov
Anionic Polymerization: The strong electron-withdrawing nature of both the trifluoromethyl and nitrile groups makes the vinyl group highly susceptible to nucleophilic attack, rendering it an excellent candidate for anionic polymerization. researchgate.netrsc.orgnih.govresearchgate.net Anionic polymerization often leads to polymers with well-controlled molecular weights and narrow molecular weight distributions.
The nitrile group on the polymer side chain also offers a handle for further post-polymerization modifications. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the synthesis of a wide range of functional polymers, including fluorinated polyamides through subsequent condensation reactions. chemrxiv.orgnih.gov
The table below outlines the potential polymerization methods and the resulting polymer types.
| Polymerization Method | Resulting Polymer Type | Potential Properties |
| Radical Polymerization | Fluorinated Polyolefin | High thermal stability, low surface energy |
| Anionic Polymerization | Fluorinated Polyolefin | Controlled molecular weight, narrow polydispersity |
| Post-polymerization modification of nitrile | Fluorinated Polyamide, etc. | Varied functionalities and properties |
Precursor for Advanced Polymer Architectures with Tuned Electronic Properties
The unique electronic nature of this compound makes it a promising monomer for the creation of advanced polymer architectures with tailored electronic properties.
The incorporation of trifluoromethyl groups into a polymer backbone is known to influence its electronic properties significantly. The high electronegativity of fluorine can lower the dielectric constant of the material, which is a desirable property for applications in microelectronics. researchgate.net The bulky nature of the CF₃ group can also increase the free volume within the polymer matrix, further reducing the dielectric constant.
The nitrile group is also a strong electron-withdrawing group and its presence can be exploited to tune the electronic and optical properties of polymers. wikipedia.orgnih.gov In conjugated polymers, the introduction of nitrile side chains can create donor-acceptor systems, which can influence charge transfer properties and lead to interesting fluorescence behavior. nsf.gov The nitrile group can also be chemically modified to introduce a variety of other functional groups, providing a versatile platform for tuning the polymer's properties. wikipedia.org
By copolymerizing this compound with other monomers, it is possible to create a wide range of advanced polymer architectures, such as block copolymers, star polymers, and comb polymers. nih.govniscpr.res.innih.gov These complex architectures, combined with the unique electronic contributions of the trifluoromethyl and nitrile groups, could lead to materials with applications in areas such as organic electronics, sensors, and high-performance dielectrics. nih.gov
Role as a Ligand Component in Catalysis
The benzonitrile moiety of this compound can act as a ligand in transition metal catalysis. The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to a metal center, forming a metal-nitrile complex. wikipedia.orgunibo.it Such complexes are often used as catalysts or catalyst precursors in a variety of organic transformations.
Benzonitrile and its derivatives are known to be effective ligands for a range of transition metals, including palladium, nickel, and copper. rsc.orgwikipedia.orgchemrxiv.org The stability and reactivity of the resulting metal complex can be tuned by the electronic properties of the substituents on the benzonitrile ring. In the case of this compound, the electron-withdrawing nature of the 1-(trifluoromethyl)vinyl group would influence the donor-acceptor properties of the benzonitrile ligand. This electronic modulation can have a significant impact on the catalytic activity and selectivity of the metal center. chemrxiv.orgnih.gov
For example, benzonitrile-containing ligands have been designed for Ni-catalyzed cross-coupling reactions, where the benzonitrile moiety acts as an electron-acceptor to promote reductive elimination. researchgate.netchemrxiv.orgnih.gov The coordination of the nitrile to the metal can also influence the steric environment around the catalytic center, which can be used to control the stereoselectivity of a reaction.
Furthermore, the vinyl group provides a potential site for polymerization or grafting, allowing for the immobilization of the catalytic metal complex onto a polymer support. This would facilitate catalyst recovery and reuse, which is a key principle of green chemistry.
Design of Metal-Organic Frameworks (MOFs) with Fluorinated Nitrile Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. acs.org The choice of organic linker is critical as it dictates the pore size, shape, and chemical environment of the resulting framework, thereby controlling its functional properties. Organic linkers containing nitrile groups are known to be effective building blocks for MOFs. acs.orgacs.org
The inclusion of fluorine atoms in the organic linkers of MOFs can confer several advantages, such as enhanced chemical and thermal stability, increased hydrophobicity, and tailored gas sorption properties. The trifluoromethyl group in this compound makes it an attractive candidate as a linker in MOF synthesis. Its strong electron-withdrawing nature can influence the electronic properties of the framework, while its steric bulk can be used to tune pore dimensions.
Furthermore, the vinyl group present in the molecule offers a valuable site for post-synthetic modification (PSM). nih.govacs.orgacs.org PSM is a technique used to chemically alter a MOF after its initial synthesis, allowing for the introduction of new functional groups that might not be stable under the initial solvothermal reaction conditions. acs.orgillinois.edu The vinyl group can undergo a variety of chemical transformations, such as polymerization or click chemistry, enabling the covalent attachment of other molecules to the framework's interior surfaces. nih.gov This capability allows for the precise engineering of the pore environment for specific applications like targeted gas separation or heterogeneous catalysis.
| Functional Group | Potential Role in MOF Design | Resulting Property |
|---|---|---|
| Nitrile (−C≡N) | Acts as a coordinating group to bind with metal centers, forming the framework structure. | Structural formation, potential for specific guest interactions. |
| Trifluoromethyl (−CF₃) | Introduces fluorine into the pore environment; modifies electronic properties of the linker. | Enhanced hydrophobicity, improved stability, altered gas sorption selectivity. |
| Vinyl (−CH=CH₂) | Provides a reactive handle for post-synthetic modification (PSM) reactions. | Tunable functionality, covalent anchoring of catalysts or other active molecules. |
Development of Chiral Ligands Incorporating the Fluorinated Vinyl Benzonitrile Scaffold
Chiral ligands are essential components in asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. The benzonitrile moiety is a recognized scaffold in the design of such ligands. nih.gov For instance, enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines, a versatile class of ligands, can be prepared from 2-bromobenzonitrile. researchgate.net
The this compound structure offers several features that are advantageous for the development of novel chiral ligands. The nitrile group can be chemically transformed into other common coordinating groups, such as amines or oxazolines, which are frequently used to bind to transition metals in asymmetric catalysts. nih.gov Axially chiral benzonitriles have been successfully converted into multifunctional phosphine (B1218219) ligands, demonstrating the utility of the nitrile group as a synthetic handle. nih.gov
The trifluoromethyl group can significantly influence the catalytic activity and enantioselectivity of a metal complex. nih.gov Its steric bulk and strong electron-withdrawing properties can create a well-defined and electronically biased chiral pocket around the metal center, which can lead to higher selectivity in catalytic reactions. nbinno.commdpi.com The vinyl group adds another layer of synthetic versatility, allowing the ligand to be anchored to a solid support or incorporated into a larger polymer structure, facilitating catalyst recovery and reuse.
Applications in Non-Linear Optics and Optoelectronic Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications such as frequency doubling, optical switching, and data storage. jhuapl.edurochester.edu Organic molecules with a high degree of π-conjugation, often featuring electron-donating and electron-withdrawing groups at opposite ends of the molecule, are known to exhibit significant NLO properties.
The this compound molecule possesses key attributes for NLO applications. The benzonitrile system provides a π-conjugated backbone. Both the nitrile and the trifluoromethyl groups are potent electron-withdrawing groups. The strength of a substituent's electron-withdrawing or -donating ability is often quantified by its Hammett substituent constant (σ). libretexts.org A more positive σ value indicates a stronger electron-withdrawing effect. libretexts.org As shown in the table below, both the cyano and trifluoromethyl groups have large, positive Hammett constants, indicating their strong inductive and resonance electron-withdrawing capabilities. wikipedia.orgbluffton.edu This strong electronic polarization is a key requirement for high second-order NLO activity. jhuapl.edu The vinyl group further extends the π-conjugation of the system, which can also enhance NLO properties. The unique electronic profile of this molecule makes it a promising candidate for incorporation into advanced NLO materials and optoelectronic devices. nbinno.comresearchgate.net
| Substituent | σ (meta) | σ (para) |
|---|---|---|
| Hydrogen (H) | 0.00 | 0.00 |
| Methyl (−CH₃) | -0.07 | -0.17 |
| Trifluoromethyl (−CF₃) | +0.43 | +0.54 |
| Cyano (−CN) | +0.56 | +0.66 |
Precursor in Agrochemistry or Specialty Chemicals Beyond Biological Activity
Fluorinated benzonitriles are important intermediates in the synthesis of a wide range of specialty chemicals, including agrochemicals and pharmaceuticals. nbinno.cominnospk.comgoogle.comacs.org The trifluoromethyl group is a common feature in many modern herbicides and pesticides due to its ability to enhance metabolic stability and membrane permeability. wikipedia.orgnih.gov
A prominent example is the herbicide isoxaflutole, a 4-hydroxyphenylpyruvate dioxygenase inhibitor. nih.gov The synthesis of isoxaflutole and related compounds often involves intermediates derived from 4-(trifluoromethyl)benzonitrile. nih.govpatsnap.com The nitrile group in these precursors serves as a versatile chemical handle that can be converted into the requisite ketone functionality found in the final active ingredient through reactions such as Grignard additions or Friedel-Crafts acylations. While this compound itself is not a direct precursor in published routes, its structural similarity to key intermediates highlights its potential as a building block in the synthesis of complex agrochemicals. The vinyl group could be used to construct more elaborate side chains or to introduce different functionalities through reactions like hydroformylation or Heck coupling, enabling the creation of novel agrochemical scaffolds.
Future Research Directions and Unexplored Avenues for 4 1 Trifluoromethyl Vinyl Benzonitrile
Development of Sustainable and Economical Synthetic Routes
While methods for synthesizing α-(trifluoromethyl)styrenes exist, a key area for future research is the development of more sustainable and economically viable synthetic pathways to 4-[1-(Trifluoromethyl)vinyl]benzonitrile. Current routes may rely on expensive reagents, harsh conditions, or multi-step procedures that generate significant waste. Future efforts could focus on:
Catalytic C-H Vinylation: Investigating direct C-H vinylation of 4-(trifluoromethyl)benzonitrile with a suitable trifluoromethylvinyl source. This would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Modified Wittig-type Olefinations: Exploring and optimizing Wittig-type or Horner-Wadsworth-Emmons reactions using more environmentally benign solvents and reagents. Developing one-pot procedures starting from readily available 4-formylbenzonitrile could significantly improve efficiency and reduce costs orgsyn.orgnih.gov.
Bio-catalysis: Exploring enzymatic pathways for the synthesis or key synthetic steps. Biocatalysis could offer high selectivity under mild conditions, reducing energy consumption and the use of hazardous chemicals.
Alternative Fluorine Sources: Research into the use of less expensive and safer trifluoromethylating agents to introduce the CF3 group at an earlier and more efficient stage of the synthesis.
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Vinylation | High atom economy, reduced steps | Catalyst development, selectivity control |
| One-Pot Olefination | Procedural simplicity, cost-effective reagents orgsyn.org | Reagent stability, optimization for scale-up |
| Bio-catalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |
| C1-Based Routes | Utilizes sustainable feedstocks, potential for cost reduction nih.gov | Catalyst design for selective coupling, high energy input |
Achieving these goals will be crucial for making this compound more accessible for large-scale applications and further research.
Exploration of Novel Reactivity Patterns under Nontraditional Conditions
The reactivity of this compound can be further expanded by employing nontraditional activation methods. These techniques can unlock unique reaction pathways that are inaccessible under conventional thermal conditions.
Photoredox Catalysis: The use of visible light and a photocatalyst can facilitate single-electron transfer (SET) processes, potentially enabling novel transformations. beilstein-journals.org Future research could explore the radical-radical cross-coupling of the vinyl group or functionalization of the aromatic ring. The electron-deficient nature of the molecule makes it a prime candidate for reductive photocatalytic cycles. For instance, photoredox-catalyzed reactions could be developed for the synthesis of complex molecules from isonitriles and other precursors beilstein-journals.orgresearchgate.netresearchgate.net.
Electrochemistry: Electrochemical methods offer a reagent-free way to generate radical ions and other reactive intermediates. organic-chemistry.org Anodic oxidation or cathodic reduction of this compound could lead to novel dimerization, polymerization, or functionalization reactions. This approach provides precise control over reaction potential, often leading to higher selectivity and avoiding the use of chemical oxidants or reductants.
| Activation Method | Potential Transformations for this compound | Advantages |
| Photoredox Catalysis | Radical additions, cycloadditions, C-H functionalization, polymerization | Mild reaction conditions, high functional group tolerance, sustainable energy source beilstein-journals.org |
| Electrochemistry | Dimerization, hydrofunctionalization, electrosynthesis of polymers | Reagent-free oxidation/reduction, precise control, scalability organic-chemistry.org |
Integration into Flow Chemistry Systems for Continuous Synthesis
Transitioning the synthesis of this compound and its derivatives from batch to continuous flow processing presents a significant opportunity for process intensification. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.govnih.gov
Future research in this area should focus on:
Developing robust flow protocols for the key synthetic steps, which could lead to higher yields and purity while reducing reaction times from hours to minutes. nih.gov
Integrating multi-step syntheses into a single, continuous line, minimizing manual handling and intermediate purification steps. nih.gov
Utilizing 3D-printed reactors and in-line analytical tools (e.g., IR, NMR) to rapidly optimize reaction conditions and enable real-time process control and data collection. beilstein-journals.org
Handling hazardous reagents or unstable intermediates more safely, as the small reactor volumes inherent to flow systems mitigate risks associated with exothermic reactions or toxic materials. beilstein-journals.org
Discovery of New Catalytic Applications and Functional Material Design
The unique electronic properties imparted by the trifluoromethyl and nitrile groups make this compound an attractive monomer and building block for new materials and catalysts.
Functional Polymers: The vinyl group is amenable to various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. Polymers incorporating this monomer could exhibit valuable properties, including high thermal stability, chemical resistance, and specific dielectric properties due to the polarized C-F bonds. These characteristics make them candidates for advanced coatings, membranes, and electronic components. Research could draw inspiration from polymers derived from related monomers like 4-vinylbenzenesulfonyl fluoride, which show high carbonization rates and potential for creating new material types through post-polymerization modification. chemrxiv.org
Asymmetric Catalysis: The benzonitrile (B105546) moiety can be a precursor to other functional groups or act as a coordinating ligand. Derivatives of this compound could be developed into novel chiral ligands for asymmetric catalysis, an area where axially chiral benzonitriles have already shown promise. nih.gov
Materials for Organic Electronics: The electron-withdrawing nature of the compound suggests its potential use as a component in organic semiconductors, particularly as an n-type material. Further functionalization could tune its electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Advanced Theoretical Prediction and Experimental Validation Synergies
A synergistic approach combining computational chemistry with experimental work can accelerate the discovery of new reactions and applications for this compound.
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, predict activation energies, and understand the regioselectivity and stereoselectivity of reactions. This has been demonstrated in studies of [3+2] cycloaddition reactions with similar trifluoromethyl-vinyl-arenes, where the presence of the CF3 group was found to reduce the activation energy. nih.gov Such insights can guide the design of experiments and the selection of optimal reaction conditions.
Prediction of Material Properties: Computational methods can predict the physical and electronic properties of polymers and materials derived from this compound. chalmers.se Properties such as bandgap, thermal stability, and dielectric constant can be estimated before undertaking laborious and costly synthesis, allowing for the rational design of functional materials.
Virtual Screening and Molecular Docking: In silico tools can be used to predict the potential bioactivity of derivatives. biointerfaceresearch.com By screening virtual libraries of compounds based on the this compound scaffold against biological targets, promising candidates for agrochemicals or pharmaceuticals can be identified for subsequent synthesis and testing.
| Computational Method | Application Area | Potential Insights for Research |
| Density Functional Theory (DFT) | Reaction Mechanism, Reactivity | Predicting reaction outcomes, guiding catalyst selection, understanding electronic effects of substituents nih.gov |
| Molecular Dynamics (MD) | Polymer Properties | Simulating polymer chain conformations, predicting bulk material properties (e.g., mechanical strength) |
| Molecular Docking | Bioactivity Screening | Identifying potential biological targets, prioritizing derivatives for synthesis as potential inhibitors biointerfaceresearch.com |
By leveraging these advanced computational tools, future research can be more targeted and efficient, unlocking the full potential of this compound in various scientific fields.
Conclusion: Current Status and Prospective Impact of Research on 4 1 Trifluoromethyl Vinyl Benzonitrile
Summary of Key Methodological Advances
The synthesis of α-trifluoromethylstyrenes, the class to which 4-[1-(Trifluoromethyl)vinyl]benzonitrile belongs, and related benzonitriles has evolved significantly. Early methods often required harsh conditions or multi-step sequences. However, recent decades have seen the advent of more efficient, selective, and milder synthetic protocols. Key advances relevant to the synthesis of this and structurally similar compounds include the development of sophisticated olefination reactions, advanced cyanidation techniques, and powerful C-H functionalization strategies.
Modern synthetic approaches have provided chemists with a versatile toolbox for accessing complex fluorinated molecules. For instance, the synthesis of the related compound 4-(2,2-difluorovinyl)benzonitrile is accomplished through a Wittig-type olefination of 4-formylbenzonitrile using reagents like potassium 2-bromo-2,2-difluoroacetate and triphenylphosphine. orgsyn.org This highlights a general strategy for constructing fluorinated vinyl groups on an aromatic scaffold. Similarly, the introduction of the nitrile group onto a trifluoromethyl-substituted benzene ring can be achieved via palladium-catalyzed cyanation of aryl halides or triflates, using various cyanide sources. google.com A notable improvement in this area is the use of anhydrous potassium ferrocyanide as a cyanating agent, which has been shown to significantly improve reaction outcomes when preparing 4-trifluoromethyl benzonitrile (B105546) from 4-trifluoromethyl chlorobenzene. google.com
Furthermore, the direct trifluoromethylation of arenes using photoredox catalysis represents a paradigm shift, allowing for the late-stage introduction of the CF₃ group into complex molecules under mild conditions. nih.gov This radical-mediated process offers complementary reactivity to traditional cross-coupling methods and tolerates a wide range of functional groups. nih.gov These methodological breakthroughs are crucial for the efficient and scalable production of this compound and its derivatives, paving the way for their broader investigation and application.
Table 1: Overview of Relevant Synthetic Methodologies
| Target/Related Compound | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| 4-(2,2-Difluorovinyl)benzonitrile | Wittig-type Olefination | 4-Formylbenzonitrile, BrCF₂CO₂K, PPh₃ | orgsyn.org |
| 4-Trifluoromethyl benzonitrile | Palladium-catalyzed Cyanation | 4-Trifluoromethyl chlorobenzene, Anhydrous K₄[Fe(CN)₆], Pd(OAc)₂ | google.com |
| α-Trifluoromethylated Ketones | Radical Trifluoromethyl Migration | Vinyl Triflates, Boranes | nih.gov |
| Trifluoromethylated Arenes | Photoredox Catalysis | Arenes, CF₃I, Ir(ppy)₃ or Ru(bpy)₃Cl₂ | nih.gov |
| 4-Amino-2-trifluoromethylbenzonitrile | Multi-step Synthesis | m-Trifluoromethyl fluorobenzene, Dibromohydantoin, CuCN | google.com |
Recapitulation of Principal Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its three core components: the benzonitrile ring, the vinyl group, and the trifluoromethyl substituent. The potent electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the vinyl moiety, rendering it an interesting substrate for various chemical transformations.
Mechanistic studies on related systems have provided profound insights. For example, density functional theory (DFT) calculations on the [3+2] cycloaddition reaction between benzonitrile oxide and 1-trifluoromethyl-4-vinyl-benzene (a close analog lacking the nitrile group) revealed how the trifluoromethyl group modifies the nucleophilicity and electrophilicity of the vinyl system. researchgate.net Such studies are critical for predicting the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound.
In the realm of transition metal catalysis, mechanistic investigations of reactions involving vinyl triflates have shed light on potential reaction pathways and side reactions. Studies on the palladium-catalyzed fluorination of cyclic vinyl triflates have identified the formation of undesired cyclohexyne intermediates via β-deprotonation. chemrxiv.org However, it was discovered that additives could steer the reaction towards the desired reductive elimination pathway by favoring a specific geometric isomer of the key LPd(vinyl)F intermediate complex. chemrxiv.org These findings underscore the subtle energetic balances that control reaction outcomes and provide a blueprint for optimizing catalytic processes involving trifluoromethylated vinyl substrates. The general class of α-trifluoromethylstyrenes has been shown to undergo C–F bond activation, including Sₙ2'-type substitutions and defluorinative functionalizations, highlighting the unique reactivity imparted by the CF₃ group. rsc.org
Table 2: Summary of Key Mechanistic Features
| Reaction Type | System Studied | Key Mechanistic Feature | Implication | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | 1-Trifluoromethyl-4-vinyl-benzene + Benzonitrile Oxide | Analysis of electrophilic/nucleophilic Parr functions via DFT | Predicts reactivity and regioselectivity based on electronic effects of the CF₃ group. | researchgate.net |
| Pd-catalyzed Fluorination | Cyclic Vinyl Triflates | Competition between reductive elimination and β-deprotonation; formation of cis/trans isomers of the Pd-vinyl intermediate. | Reaction efficiency and selectivity are highly dependent on ligand and additive choice, which can prevent side reactions. | chemrxiv.org |
| Gem-difluoroolefination | Aldehydes + Difluoro Reagents | Formation of a zwitterionic intermediate, followed by decarboxylation to an active ylide species. | A multi-step pathway governs the formation of the difluorovinyl group. | orgsyn.org |
| Direct Arene Trifluoromethylation | Arenes + CF₃ Source | Generation of an electrophilic trifluoromethyl radical via photoredox catalysis. | Allows for functionalization without pre-activation of the aromatic ring. | nih.gov |
Outlook on Future Contributions to Organic Chemistry and Materials Science
The unique structural and electronic features of this compound position it as a valuable building block for future innovations in both organic synthesis and materials science.
In organic chemistry , its utility as a versatile synthetic intermediate is clear. α-Trifluoromethylstyrene derivatives are recognized as valuable precursors for creating more complex fluorinated compounds. rsc.org The vinyl group can participate in a wide array of transformations, including cycloadditions, hydrofunctionalizations, and polymerization reactions. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing numerous pathways for molecular diversification. The trifluoromethyl group often enhances metabolic stability and binding affinity in bioactive molecules, making this compound a potentially valuable scaffold for medicinal chemistry programs aimed at developing new therapeutic agents. nih.gov For example, the related 4-amino-2-(trifluoromethyl)benzonitrile serves as a starting material for benzimidazoles with potential anticancer activity. sigmaaldrich.com
In materials science , this compound is a highly promising monomer for the synthesis of advanced polymers. The parent compound without the trifluoromethyl group, 4-ethenylbenzonitrile (also known as 4-cyanostyrene), is known to undergo polymerization. nih.gov The inclusion of the trifluoromethyl group is expected to impart unique and desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics. These properties are highly sought after for applications in high-performance plastics, advanced coatings, and materials for electronic and photonic devices. The combination of the polar nitrile group and the highly electronegative trifluoromethyl group could lead to polymers with interesting self-assembly behaviors and high glass transition temperatures. The study of its polymerization and copolymerization with other monomers will likely open new avenues in the design of functional materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
